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Compound of Interest

Compound Name: 3,3-Dimethylazetidine

CAS No.: 19816-92-3; 89381-03-3

Cat. No.: B2876198

Get Quote

Executive Summary: The Structural Advantage
In medicinal chemistry, the 3,3-dimethylazetidine moiety is a high-value bioisostere. It is

frequently deployed to replace gem-dimethyl groups or carbonyls, offering a rigidified vector

that modulates metabolic stability and lipophilicity (LogP).

From a crystallographic perspective, the introduction of the gem-dimethyl group at the C3

position fundamentally alters the ring's puckering dynamics. Unlike the flexible, significantly

puckered unsubstituted azetidine, 3,3-disubstituted derivatives often adopt a quasi-planar or

shallowly puckered conformation due to the Thorpe-Ingold effect (angle compression) and

steric repulsion. This structural "locking" is critical for pre-organizing the ligand for protein

binding, potentially reducing the entropic penalty upon binding.

Structural Analysis: The Gem-Dimethyl Effect
Mechanism of Conformational Locking
The 4-membered azetidine ring is inherently strained (~26 kcal/mol). To relieve torsional strain

(eclipsing interactions), unsubstituted azetidine adopts a puckered "butterfly" conformation with
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a puckering angle (

) of approximately 30–37°.

However, introducing two methyl groups at C3 creates a competing steric demand:

Thorpe-Ingold Effect: The internal C2–C3–C4 bond angle is compressed to accommodate

the bulky external methyl groups.

Steric Clash: A deep pucker would force one of the methyl groups into a pseudo-axial

position, creating unfavorable transannular interactions with the nitrogen lone pair or N-

substituents.

Crystallographic Outcome: The 3,3-dimethylazetidine ring tends to flatten. X-ray data from

analogous systems (e.g., 3,3-dinitroazetidine) confirms a dramatic reduction in the puckering

angle to < 5° (essentially planar), maximizing the distance between the bulky substituents and

the rest of the ring.

Comparative Structural Metrics
The following table contrasts the crystallographic parameters of 3,3-dimethylazetidine against

its key alternatives.
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Feature
Azetidine

(Unsubstituted)

3,3-

Dimethylazetidine

3,3-

Dimethylpyrrolidine

Ring Size 4-membered 4-membered 5-membered

Dominant

Conformation
Puckered (Butterfly)

Quasi-Planar /

Shallow Pucker
Envelope (C4-flap)

Puckering Angle (

)
30° – 37° 0° – 10° (Rigidified)

Variable (Envelope

flux)

C–C–C Bond Angle ~88° ~85° (Compressed) ~104°

Inversion Barrier Low (~1.3 kcal/mol)

High

(Conformationally

Locked)

Low (Pseudorotation)

Crystal Packing Disordered / Flexible
Highly Ordered /

Dense
Disordered

Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals of 3,3-dimethylazetidine for X-ray diffraction, the

Hydrochloride (HCl) salt is the preferred form. The free base is often a volatile liquid/oil and

difficult to mount.

Workflow Diagram

Start: 3,3-Dimethylazetidine Free Base Salt Formation
(HCl in Dioxane/Ether)

 Protonation Precipitation
(White Solid)

 Filtration Vapor Diffusion
(MeOH -> Et2O)

 Dissolution X-Ray Diffraction
(Low Temp: 100K)

 Mounting

Click to download full resolution via product page

Caption: Workflow for converting the volatile free base into a crystalline salt suitable for

diffraction.

Detailed Protocol
Objective: Grow single crystals of 3,3-dimethylazetidine HCl suitable for XRD.
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Step 1: Salt Formation

Dissolve 1.0 mmol of 3,3-dimethylazetidine (free base) in 2 mL of anhydrous diethyl ether.

Cool the solution to 0°C in an ice bath.

Dropwise add 1.1 eq of 4M HCl in dioxane. A white precipitate will form immediately.

Filter the solid under nitrogen and wash 3x with cold ether to remove excess acid.

Dry under high vacuum for 2 hours.

Step 2: Crystallization (Vapor Diffusion) Note: Slow evaporation often yields amorphous powder

for this salt. Vapor diffusion is required.

Inner Vial: Dissolve 20 mg of the dried HCl salt in the minimum amount (~0.5 mL) of

Methanol (MeOH). Ensure the solution is clear.

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Diethyl

Ether (Et2O) or Hexane.

Sealing: Tightly cap the outer jar. The volatile ether will slowly diffuse into the methanol,

lowering the solubility of the salt.

Incubation: Store at 4°C undisturbed. High-quality prismatic crystals typically appear within

48–72 hours.

Step 3: Data Collection

Temperature: Collect data at 100 K. The thermal motion of the methyl groups at room

temperature can obscure the precise bond angles.

Refinement: The methyl groups may exhibit rotational disorder. Check for split positions

during refinement.

Logical Analysis: Bioisosteric Implications
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The crystallographic data directly informs the drug design strategy. The "flattening" of the ring

has two major consequences:

Dipole Alignment: The planar ring aligns the N-H vector more strictly compared to the

puckered analog. In the crystal lattice of the HCl salt, this results in strong, directional

Hydrogen Bonding (N-H...Cl) networks that mimic receptor interactions.

Lipophilicity Modulation: The 3,3-dimethyl group increases the lipophilic surface area, but the

rigidification prevents the "hydrophobic collapse" often seen in flexible alkyl chains.

Decision Logic for Scaffold Selection

Drug Design Goal

Need Metabolic Stability?

Need Rigid Vector?

Yes

Use Unsubstituted Azetidine
(High Basicity, Flexible)

No (Low Priority)

Use 3,3-Dimethylazetidine
(Metabolically Stable, Rigid)

Yes (Lock Conformation)

Use Pyrrolidine
(Larger, More Flexible)

No (Allow Flex)

Click to download full resolution via product page

Caption: Decision matrix for selecting between azetidine, 3,3-dimethylazetidine, and

pyrrolidine based on structural needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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